molecular formula C6H10O2 B8701067 4-Ethoxybut-2-yn-1-ol

4-Ethoxybut-2-yn-1-ol

Cat. No.: B8701067
M. Wt: 114.14 g/mol
InChI Key: PWZYOFDZTNCAHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethoxybut-2-yn-1-ol is an organic compound with the molecular formula C6H10O2 It is a member of the propargylic alcohol family, characterized by the presence of both an ethoxy group and a hydroxyl group attached to a butynyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Ethoxybut-2-yn-1-ol can be synthesized through several methods. One common approach involves the alkynylation of carbonyl compounds. For instance, the reaction of ethyl propiolate with formaldehyde in the presence of a base like potassium tert-butoxide can yield this compound . Another method involves the reaction of 2-butyn-1-ol with ethyl iodide under basic conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale alkynylation reactions. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxybut-2-yn-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-Ethoxybut-2-yn-1-ol involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes, leading to the formation of bioactive metabolites. Its unique structure allows it to participate in a range of chemical reactions, influencing various biochemical pathways .

Comparison with Similar Compounds

Uniqueness: 4-Ethoxybut-2-yn-1-ol is unique due to the presence of both an ethoxy group and a hydroxyl group, which confer distinct chemical properties and reactivity. This makes it a versatile compound in synthetic chemistry and various applications .

Properties

Molecular Formula

C6H10O2

Molecular Weight

114.14 g/mol

IUPAC Name

4-ethoxybut-2-yn-1-ol

InChI

InChI=1S/C6H10O2/c1-2-8-6-4-3-5-7/h7H,2,5-6H2,1H3

InChI Key

PWZYOFDZTNCAHK-UHFFFAOYSA-N

Canonical SMILES

CCOCC#CCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-(4-ethoxy-but-2-ynyloxy)-tetrahydro-pyran (0.5 g, 2.52 mmol) in methanol (10 mL) was added p-toluenesulfonic acid monohydrate (p-TSOH) (0.086 g, 0.454 mmol). The reaction mixture was stirred at room temperature for 3.5 hours. The reaction mixture was poured into aqueous sodium carbonate and extracted with methyl acetate. The organic layers were combined, dried (Na2SO4) and concentrated. Silica gel chromatography (1-10% MeOAc/hexane) provided 0.2 g of 4-ethoxy-but-2-yn-1-ol as a clear oil.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.086 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
1%

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